molecular formula C23H25N5O2 B6059275 N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide

Cat. No.: B6059275
M. Wt: 403.5 g/mol
InChI Key: ARMAWWWBZOPYOY-UHFFFAOYSA-N
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Description

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a benzamide group, and an imidazolidinone moiety, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzamide group and the imidazolidinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-3-(2-oxoimidazolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-15-7-4-5-10-21(15)28-17(3)20(14-25-28)16(2)26-22(29)18-8-6-9-19(13-18)27-12-11-24-23(27)30/h4-10,13-14,16H,11-12H2,1-3H3,(H,24,30)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMAWWWBZOPYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)C3=CC(=CC=C3)N4CCNC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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